molecular formula C17H14N2O5S3 B2989338 3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide CAS No. 896334-45-5

3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide

Cat. No.: B2989338
CAS No.: 896334-45-5
M. Wt: 422.49
InChI Key: IMIZBQKBMHJADW-UHFFFAOYSA-N
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Description

3-Nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a complex thiophene-based substituent on the ethylamine moiety. The compound’s structure integrates two thiophene rings: one as a substituent and another as a sulfonyl group, creating a sterically hindered and electron-deficient environment.

Properties

IUPAC Name

3-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S3/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIZBQKBMHJADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of benzamide to introduce the nitro group. This is followed by the introduction of the thiophene groups through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene groups.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Halogenated or alkylated derivatives of the benzamide core.

Scientific Research Applications

3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the thiophene groups can interact with biological macromolecules. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Class

Key structural analogues include:

Compound Name Substituents Key Features Reference
Nitazoxanide 5-nitrothiazole ring; acetyloxy group Broad-spectrum antiparasitic agent
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethylamine Neurological activity (e.g., dopamine modulation)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide Multiple hydroxyl groups on benzamide Potent antioxidant activity (DPPH radical scavenging)
N-(2-(Thiophen-2-yl)ethyl)benzamide derivatives Thiophen-2-yl ethyl group Intermediate for organocatalytic CO release; moderate synthetic yields
3-(2-Sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide Imidazole-thiol and thiophene groups Potential kinase inhibition (structural similarity to kinase inhibitors)

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound and Nitazoxanide enhances electrophilicity, critical for covalent interactions with biological targets (e.g., nitroreductases in parasites) .
  • Thiophene vs.
  • Hydrophilicity: The sulfonyl group in the target compound improves water solubility compared to non-sulfonylated analogues like Rip-B, which relies on methoxy groups for polarity .
Computational and Spectroscopic Studies
  • Density Functional Theory (DFT) : The nitro and sulfonyl groups in the target compound likely exhibit strong electron-withdrawing effects, as modeled in similar systems using B3LYP functionals .
  • Crystallography : Thiophene-containing benzamides (e.g., ) show planar benzamide cores with dihedral angles <10° between aromatic rings, suggesting similar rigidity in the target compound .

Biological Activity

3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O5S3C_{16}H_{14}N_{4}O_{5}S_{3} with a molecular weight of approximately 434.6 g/mol. The structure includes a nitro group, thiophene rings, and a benzamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the nitro group may facilitate redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the thiophene rings can enhance lipophilicity, aiding in membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that certain benzamide derivatives can inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation pathways.
  • Antimicrobial Properties : Compounds containing thiophene rings have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : Some derivatives have shown promise in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Anticancer Activity

A study evaluated the anticancer effects of similar benzamide derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell viability through mechanisms involving ROS generation and apoptosis induction. The IC50 values ranged from 10 to 30 µM, highlighting their potential as therapeutic agents against cancer .

Antimicrobial Studies

In vitro evaluations revealed that thiophene-based compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin . This suggests that this compound may possess significant antimicrobial properties worthy of further exploration.

Data Table: Biological Activities

Activity Type Target IC50/MIC Value Reference
AnticancerVarious cancer cell lines10 - 30 µM
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
Enzyme InhibitionDihydrofolate reductaseNot specified

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